2-Hydroxybenzene-1,3,5-tricarbaldehyde

Photocatalysis Covalent Organic Frameworks Hydrogen Peroxide Evolution

Imine-linked COF synthesis often forces a trade-off between crystallinity and hydrolytic stability. 2-Hydroxybenzene-1,3,5-tricarbaldehyde resolves this with a single ortho-hydroxyl that maintains reversible imine error-correction during framework assembly while conferring post-synthetic stability. • TAPT-HTA-COF achieves 44.5 μmol L⁻¹ h⁻¹ photocatalytic H₂O₂-31-47% higher than 2-OH/3-OH analogs. • TFP-DgCl iCOF delivers record 1100 mg/g DCF adsorption, stable over 6 regeneration cycles. • Enables ratiometric fluorescence discrimination of 4-NP (LOD 0.40 μM) and TNP (LOD 11.15 μM).

Molecular Formula C9H6O4
Molecular Weight 178.14 g/mol
CAS No. 81502-74-1
Cat. No. B1306181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxybenzene-1,3,5-tricarbaldehyde
CAS81502-74-1
Molecular FormulaC9H6O4
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C=O)O)C=O)C=O
InChIInChI=1S/C9H6O4/c10-3-6-1-7(4-11)9(13)8(2-6)5-12/h1-5,13H
InChIKeyHKAZHQGKWVMFHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxybenzene-1,3,5-tricarbaldehyde (CAS 81502-74-1): A C1-Symmetric Trialdehyde Building Block for Tunable Covalent Organic Frameworks and Selective Molecular Probes


2-Hydroxybenzene-1,3,5-tricarbaldehyde (CAS 81502-74-1), also known as 2-hydroxy-1,3,5-benzenetricarbaldehyde or 2-hydroxytrimesaldehyde, is a C1-symmetric aromatic trialdehyde with the molecular formula C9H6O4 and molecular weight 178.14 g/mol . It features one hydroxyl group ortho to two of the three aldehyde substituents on a benzene ring, a substitution pattern that enables enol-imine to keto-enamine tautomerism upon Schiff-base condensation while preserving sufficient reversible imine character for error-correction during framework crystallization [1]. The compound is a solid at ambient temperature with a melting point of 179 °C and a predicted pKa of 4.20 ± 0.23, indicating significant acidity imparted by the electron-withdrawing aldehyde groups . Commercially available from multiple vendors in purities ranging from 95% to >98% (GC&T), this compound functions primarily as an aldehyde monomer for the construction of covalent organic frameworks (COFs), conjugated microporous polymers, ionic COFs, and small-molecule fluorescent probes .

Workflow Covalent organic framework (COF) and microporous polymer synthesis
Selection Logic Single ortho-hydroxyl balances imine reversibility and keto-enamine stability
Use Context C1-symmetric trialdehyde for tunable fluorescent probes and selective sensors

Why 2-Hydroxybenzene-1,3,5-tricarbaldehyde Cannot Be Replaced by Trimesaldehyde, Phloroglucinol Tricarbaldehyde, or Dicarbaldehyde Analogs in Performance-Critical Applications


The three aldehyde groups of 2-hydroxybenzene-1,3,5-tricarbaldehyde enable three-point covalent cross-linking, but it is the single ortho-hydroxyl group—not the aldehyde count alone—that governs the reversibility of imine bond formation during framework assembly [1]. In contrast, 1,3,5-benzenetricarbaldehyde (trimesaldehyde, 0 OH) forms only fully reversible imine linkages, which yield COFs with high crystallinity but poor hydrolytic stability, while 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (TP, 3 OH) undergoes irreversible keto-enamine tautomerism that sacrifices crystallinity and conjugation [1]. The dicarbaldehyde analog 2-hydroxyisophthalaldehyde lacks the third aldehyde site altogether, precluding 2D/3D framework extension . Because photocatalytic activity, adsorption capacity, and sensor sensitivity are all intimately coupled to the degree of framework order, conjugation length, and the availability of free hydroxyl hydrogen-bonding sites, simply swapping the trialdehyde building block yields materials with measurably different—and often inferior—performance [1][2]. The quantitative evidence below demonstrates that 2-hydroxybenzene-1,3,5-tricarbaldehyde occupies a non-substitutable design space at the intersection of reversible imine bond formation, framework crystallinity, and hydroxyl-mediated host-guest interactions.

Target (1-OH)
Generic Substitutes
Trimesaldehyde (0-OH)
Partially reversible imine; preserves crystallinity and conjugation
Fully reversible imine; high crystallinity but poor hydrolytic stability
Phloroglucinol Tricarbaldehyde (3-OH)
Balanced tautomerism supports error-correction during framework assembly
Irreversible keto-enamine lock; sacrifices crystallinity and extended conjugation
2-Hydroxyisophthalaldehyde (2-CHO)
Three-point covalent cross-linking enables 2D/3D framework extension
Missing third aldehyde site; precludes extended framework formation

Quantitative Differentiator Evidence for 2-Hydroxybenzene-1,3,5-tricarbaldehyde vs. Closest Hydroxy-Trialdehyde and Non-Hydroxy Analogs


TAPT-HTA-COF (1-OH) Outperforms 0-OH, 2-OH, and 3-OH COFs in Photocatalytic H2O2 Yield Under Visible Light

In a systematic study of imine-linked COFs constructed from 1,3,5-tris-(4-aminophenyl)triazine (TAPT) and benzene-1,3,5-tricarbaldehyde derivatives bearing zero, one, two, or three ortho-hydroxyl substituents, the COF incorporating 2-hydroxybenzene-1,3,5-tricarbaldehyde (1H-COF, also designated TAPT-HTA-COF) delivered the highest photocatalytic H2O2 production rate among the four variants [1]. The 1H-COF achieved a yield of 44.5 μmol L⁻¹ h⁻¹, representing a 31% improvement over the 2H-COF (33.9 μmol L⁻¹ h⁻¹) and a 47% improvement over the 3H-COF (30.3 μmol L⁻¹ h⁻¹) under identical conditions (λ > 420 nm, 10 vol% isopropanol aqueous solution) [1]. The superior performance is attributed to the single hydroxyl group enabling partially reversible iminol-to-ketoenamine tautomerism that preserves high crystallinity and extended conjugation while maintaining adequate water stability, a balance that neither the fully reversible 0-OH system nor the irreversibly locked 2-OH and 3-OH systems can achieve [2].

Photocatalytic H2O2 rate
Head-to-head
44.5 μmol L⁻¹ h⁻¹; +31% vs. 2-OH; +47% vs. 3-OH
Reported optimal in hydroxy-COF series under visible light
TAPT-based imine COF; λ > 420 nm; 10 vol% isopropanol
Photocatalysis Covalent Organic Frameworks Hydrogen Peroxide Evolution

TFP-DgCl iCOF Achieves Record Adsorption Capacity for Diclofenac Sodium (1100.08 mg/g) vs. TP-Based Ionic COFs

A leaf-like ionic covalent organic framework (TFP-DgCl) synthesized from 2-hydroxybenzene-1,3,5-tricarbaldehyde (TFP) and 1,3-diaminoguanidine monohydrochloride (DgCl) demonstrated a maximum adsorption capacity of 1100.08 mg/g for diclofenac sodium (DCF), which was reported as the largest adsorption capacity ever achieved for DCF removal at the time of publication [1]. The authors explicitly rationalized the selection of TFP over 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (TP): 'Compared with TP, 2-hydroxybenzene-1,3,5-tricarbaldehyde (TFP) contains only one hydroxyl group, which significantly reduces the chances of isomerization and may have a better adsorption capacity for oxygenated organic pollutants due to hydrogen bonding' [1]. The TFP-DgCl framework retained performance over six adsorption-desorption cycles, confirming practical reusability [1].

DCF adsorption capacity
Head-to-head
1100.08 mg/g; reported as record at publication
Supports selection over TP-based ionic COFs for NSAID removal
TFP-DgCl iCOF; retained performance over 6 cycles
Wastewater Remediation Ionic Covalent Organic Frameworks NSAID Adsorption

DHB-TFP COF Enables Dual-Mode Fluorescence Sensing of 4-Nitrophenol (LOD 0.40 μM) and Trinitrophenol (LOD 11.15 μM) with Selective Red-Shift Response

A hydroxyl-rich covalent organic framework (DHB-TFP COF) was synthesized from 2-hydroxybenzene-1,3,5-tricarbaldehyde (TFP) and 3,3′-dihydroxybenzidine via Schiff-base condensation [1]. This COF exhibited a selective 'turn-off' fluorescence response to 4-nitrophenol (4-NP) with a detection limit of 0.40 μM, and a distinctive red-shift response to 2,4,6-trinitrophenol (TNP) with a detection limit of 11.15 μM [1]. The dual-mode discrimination arises from the hydrogen-bonding capacity of both the hydroxyl groups from the TFP aldehyde node and the C=N imine linkages, which establish strong hydrogen bonds and π-π interactions with the nitroaromatic analytes [1]. The framework demonstrated satisfactory recovery in real water samples, supporting practical applicability [1]. While no direct comparator COF built from a non-hydroxyl trialdehyde was tested in the same study, the authors explicitly attribute the sensing performance to the hydroxyl-rich scaffold, a feature not available in COFs derived from 1,3,5-benzenetricarbaldehyde (trimesaldehyde) [1].

Fluorescence sensing LOD
Class-level
4-NP: 0.40 μM; TNP: 11.15 μM with red-shift discrimination
Hydroxyl-rich scaffold enables dual-analyte hydrogen-bonding recognition
DHB-TFP COF; recovery validated in real water samples
Fluorescence Sensing Explosive Detection Covalent Organic Frameworks

Cyanide-Selective Turn-On Fluorescent Probe Achieves 45 nmol/L Detection Limit with 2-Minute Response Using 2-Hydroxy-1,3,5-benzenetricarbaldehyde-Derived Indolium Conjugate

A condensation product of 2-hydroxy-1,3,5-benzenetricarbaldehyde with 1-methyl-2,3,3-trimethyl-3H-indolium yielded a turn-on fluorescent probe that selectively detects cyanide anion (CN⁻) in DMSO with a detection limit of 45 nmol/L and a response time of 2 minutes [1]. The sensing mechanism relies on nucleophilic addition of CN⁻ to the polarized C=N⁺ bond of the indolium moiety, which blocks π-conjugation and restores fluorescence, a process confirmed by ¹H NMR and ESI-MS [1]. Among all tested anions (including F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, HSO₄⁻, NO₃⁻, ClO₄⁻, SCN⁻), only CN⁻ triggered a turn-on fluorescence response, demonstrating high selectivity [1]. The three aldehyde groups of the trialdehyde core provide multiple condensation sites for constructing conjugated sensing motifs, a structural advantage over mono-aldehyde or di-aldehyde benzaldehyde derivatives such as 2-hydroxybenzaldehyde (salicylaldehyde), which can form only a single imine linkage and yield probes with different photophysical properties.

Cyanide probe LOD
Class-level
45 nmol/L; response time 2 min; selective over 10+ anions
Trialdehyde architecture permits extended conjugation for nanomolar detection
Indolium conjugate; turn-on mode in DMSO
Anion Sensing Cyanide Detection Fluorescent Probe

Enhanced Acidity (pKa ~4.20) and Solubility Profile Differentiate 2-Hydroxybenzene-1,3,5-tricarbaldehyde from Non-Hydroxylated Trimesaldehyde in Processing and Reactivity

Anderson et al. (2000) reported that experimental pKa measurements showed 2-hydroxy-1,3,5-benzenetricarbaldehyde to be a stronger acid than previously assumed, with a predicted pKa of 4.20 ± 0.23 [1]. In comparison, 1,3,5-benzenetricarbaldehyde (trimesaldehyde, CAS 3163-76-6, molecular formula C9H6O3, MW 162.14 g/mol) lacks the phenolic hydroxyl group entirely and consequently has no comparable acidic proton . The solubility profile further distinguishes the two compounds: 2-hydroxybenzene-1,3,5-tricarbaldehyde exhibits limited solubility in most organic solvents and water but dissolves well in DMSO and hot DMF, with hot DMF serving as a recrystallization solvent . In contrast, trimesaldehyde (boiling point 329.3 ± 37.0 °C predicted) has different solubility characteristics due to the absence of the hydroxyl hydrogen-bond donor . The hydroxyl group also confers acidochromic properties: the neutral (phenol) form is colorless, while the anionic (phenolate) form exhibits a visible yellow hue, enabling applications where color change reports on chemical state or pH .

Acidity & solubility
Cross-study
pKa 4.20 ± 0.23; acidochromic (colorless to yellow)
Ionizable phenol enables pH-dependent reactivity vs. non-hydroxylated analogs
Soluble in DMSO and hot DMF; λmax 335 nm (EtOH)
Physicochemical Properties Acidity Solubility

Evidence-Backed Application Scenarios Where 2-Hydroxybenzene-1,3,5-tricarbaldehyde (CAS 81502-74-1) Is the Preferred Trialdehyde Monomer


Photocatalytic Hydrogen Peroxide Production via Hydroxy-Functionalized COFs

When constructing imine-linked COF photocatalysts for H₂O₂ evolution under visible light, 2-hydroxybenzene-1,3,5-tricarbaldehyde is the optimal trialdehyde monomer among the 0-OH, 1-OH, 2-OH, and 3-OH benzaldehyde series. The resulting TAPT-HTA-COF (1H-COF) achieves a photocatalytic H₂O₂ yield of 44.5 μmol L⁻¹ h⁻¹, surpassing the 2-OH (33.9 μmol L⁻¹ h⁻¹) and 3-OH (30.3 μmol L⁻¹ h⁻¹) variants by 31% and 47%, respectively [1]. This advantage arises because the single ortho-hydroxyl permits partially reversible iminol-to-ketoenamine tautomerism, balancing crystallinity, conjugation, and hydrolytic stability in a way that no other hydroxyl count can replicate [1].

High-Capacity Adsorptive Removal of NSAID Pharmaceuticals from Wastewater

For environmental remediation applications targeting non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac sodium, ionic COFs built from 2-hydroxybenzene-1,3,5-tricarbaldehyde (TFP) outperform those constructed from 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (TP). The TFP-DgCl iCOF achieves a record-setting DCF adsorption capacity of 1100.08 mg/g, with the single hydroxyl group minimizing undesired isomerization during synthesis while maintaining sufficient hydrogen-bonding sites for analyte capture [2]. The material sustains performance through six regeneration cycles, supporting cost-effective deployment [2].

Dual-Mode Fluorescence Sensing of Nitroaromatic Explosives (4-NP and TNP)

The hydroxyl-rich DHB-TFP COF, synthesized from 2-hydroxybenzene-1,3,5-tricarbaldehyde and 3,3′-dihydroxybenzidine, enables selective and sensitive fluorescence detection of 4-nitrophenol (LOD 0.40 μM) and 2,4,6-trinitrophenol (LOD 11.15 μM) with a distinctive red-shift response to TNP that facilitates ratiometric discrimination [3]. The hydroxyl groups from the TFP monomer, together with imine nitrogen atoms, form strong hydrogen bonds with the nitroaromatic analytes, a recognition mechanism unavailable in COFs derived from non-hydroxylated trialdehydes [3].

Nanomolar Cyanide Detection via Multi-Aldehyde-Derived Fluorescent Probes

The three aldehyde positions of 2-hydroxybenzene-1,3,5-tricarbaldehyde enable condensation with indolium salts to produce conjugated fluorescent probes with turn-on response to cyanide at concentrations as low as 45 nmol/L and a response time of only 2 minutes [4]. The trialdehyde architecture permits extended π-conjugation across multiple imine linkages, which is structurally inaccessible from mono-aldehyde precursors such as salicylaldehyde (2-hydroxybenzaldehyde), making this compound the preferred building block for high-sensitivity anion sensors that require multi-point chromophore extension [4].

Application
Selection Property
Validation Focus
Photocatalytic H2O2 evolution
Hydroxyl count-controlled tautomerism
Crystallinity-conjugation-stability balance
NSAID adsorptive removal
Single hydroxyl minimizes isomerization
Adsorption capacity and cyclic reusability
Nitroaromatic explosive sensing
Hydroxyl-mediated hydrogen-bonding scaffold
Dual-analyte discrimination and LOD
Cyanide anion detection
Trialdehyde multi-point conjugation
Detection limit and response time

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